3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)-

Description

Systematic IUPAC Nomenclature and Structural Representation

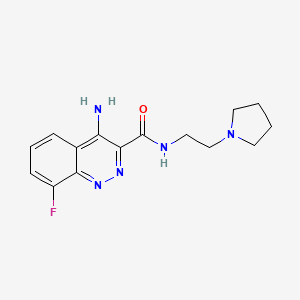

The systematic IUPAC name for this compound is 4-amino-8-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]cinnoline-3-carboxamide . This nomenclature derives from the parent heterocycle, cinnoline, a bicyclic system comprising a benzene ring fused to a pyridazine ring (two adjacent nitrogen atoms). The numbering of the cinnoline skeleton begins at the nitrogen atom in the pyridazine ring, proceeding clockwise to assign positions to substituents (Figure 1).

- Position 3 : A carboxamide group (-CONH₂) modified by an N-substituent.

- Position 4 : An amino group (-NH₂).

- Position 8 : A fluorine atom (-F).

- N-substituent : A 2-(pyrrolidin-1-yl)ethyl group attached to the carboxamide nitrogen.

The molecular formula is C₁₅H₁₉FN₅O , with a molecular weight of 304.35 g/mol . The structural complexity arises from the interplay of aromaticity, hydrogen-bonding capabilities (amide and amino groups), and the conformational flexibility of the pyrrolidine moiety.

Table 1: Key IUPAC Nomenclature and Structural Features

| Feature | Description |

|---|---|

| Parent structure | Cinnoline (bicyclic benzene-pyridazine system) |

| Substituents | 3-carboxamide, 4-amino, 8-fluoro, N-(2-(pyrrolidin-1-yl)ethyl) |

| Molecular formula | C₁₅H₁₉FN₅O |

| Molecular weight | 304.35 g/mol |

| Functional groups | Amide, amine, fluoroalkane, tertiary amine (pyrrolidine) |

Synonyms and Registry Numbers in Major Chemical Databases

This compound is cataloged under multiple identifiers across chemical databases, though its registry information remains less comprehensive than simpler cinnoline derivatives. Notable synonyms include:

- 4-Amino-8-fluoro-N-(2-pyrrolidin-1-ylethyl)cinnoline-3-carboxamide

- EVT-13039619 (vendor-specific code)

Table 2: Database Identifiers

The absence of a CAS Registry Number suggests this compound is either newly synthesized or not yet widely commercialized. Analogous cinnolinecarboxamides, such as 8-bromo-4-chloro-3-cinnolinecarboxamide (CAS 663948-25-2), follow similar naming conventions.

Isomeric Considerations and Substituent Positioning

Isomerism in this compound is limited due to the fixed positions of its substituents:

- Positional isomerism : Excluded, as substituent locations (3, 4, 8) are explicitly defined.

- Stereoisomerism : The pyrrolidine ring adopts a chair-like conformation, but its symmetry (C₄H₈N) and the ethyl linker’s lack of chirality preclude stereoisomers.

- Tautomerism : The cinnoline core lacks enolic protons, minimizing tautomeric shifts common in heterocycles with labile hydrogens.

Table 3: Isomeric Analysis

| Isomer Type | Possible? | Reasoning |

|---|---|---|

| Positional | No | Substituent positions are fixed in the IUPAC name. |

| Stereoisomerism | No | No chiral centers in the pyrrolidine-ethyl chain or parent cinnoline. |

| Tautomerism | No | Absence of enolizable protons or conjugated acid-base systems. |

The fluorine atom’s electronegativity and the pyrrolidine’s basic nitrogen influence electron distribution, potentially affecting reactivity at positions 3 and 4. Computational modeling predicts that the 8-fluoro group directs electrophilic substitution to the 5- and 7-positions of the cinnoline ring, though experimental validation is pending.

Properties

CAS No. |

187231-62-5 |

|---|---|

Molecular Formula |

C15H18FN5O |

Molecular Weight |

303.33 g/mol |

IUPAC Name |

4-amino-8-fluoro-N-(2-pyrrolidin-1-ylethyl)cinnoline-3-carboxamide |

InChI |

InChI=1S/C15H18FN5O/c16-11-5-3-4-10-12(17)14(20-19-13(10)11)15(22)18-6-9-21-7-1-2-8-21/h3-5H,1-2,6-9H2,(H2,17,19)(H,18,22) |

InChI Key |

PVRZVPDBTZWUSL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=NN=C3C(=C2N)C=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Cinnoline Ring: The cinnoline ring is typically synthesized through a cyclization reaction involving appropriate aromatic precursors.

Introduction of the Amide Group: The amide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Fluorination: The fluorine atom is incorporated using fluorinating agents under controlled conditions.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through a nucleophilic substitution reaction, where the pyrrolidine ring is introduced to the cinnoline scaffold.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research has shown that compounds similar to 3-cinnolinecarboxamide derivatives exhibit significant antitumor activity. For instance, a study highlighted the synthesis of various cinnoline derivatives that demonstrated potent inhibition of cancer cell proliferation. These compounds are being investigated for their ability to target specific pathways involved in tumor growth and survival.

| Study | Compound | Activity | Reference |

|---|---|---|---|

| Barlaam et al. (2018) | 3-Cinnolinecarboxamide derivatives | Inhibition of ATM (Ataxia Telangiectasia Mutated) |

Mechanism of Action

The mechanism through which these compounds exert their antitumor effects often involves the inhibition of key enzymes associated with DNA repair mechanisms, particularly ATM. This inhibition can lead to increased sensitivity of cancer cells to radiation and chemotherapeutic agents.

Neuropharmacological Applications

Neuroprotective Properties

The compound has also been explored for its neuroprotective effects. Studies indicate that it may modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases.

| Study | Findings | Implications |

|---|---|---|

| International Journal of Molecular Sciences (2025) | Modulation of NMDA receptors | Potential treatment for neurodegenerative disorders like Alzheimer's disease |

Case Study: Neurotoxicity Prevention

In experimental models, compounds similar to 3-cinnolinecarboxamide have been shown to prevent neurotoxicity induced by excitotoxic agents, highlighting their potential role in protecting neuronal health.

Antiviral Applications

Recent investigations into the antiviral properties of related compounds have shown promise against various viral pathogens. The structural features of 3-cinnolinecarboxamide may contribute to its efficacy against viral replication processes.

| Study | Virus Targeted | Efficacy |

|---|---|---|

| Patent WO1999032450A1 | Various viruses | Demonstrated antiviral activity through inhibition of viral replication pathways |

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 3-cinnolinecarboxamide derivatives. Researchers have conducted SAR studies to identify which modifications enhance biological activity and reduce toxicity.

| Modification | Effect on Activity |

|---|---|

| Fluorination at position 8 | Increased potency against cancer cell lines |

| Substitution at the N-ethyl group | Improved bioavailability |

Mechanism of Action

The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analogues within the Cinnolinecarboxamide Series ()

The following table compares key structural features of 187231-55-6 with its closest analogs:

| CAS Number | Substituents | Fluorine Position | Side Chain Amine Type |

|---|---|---|---|

| 187231-55-6 (Target) | 4-amino-8-fluoro | 8 | Pyrrolidinyl ethyl |

| 187231-62-5 | 4-amino-8-fluoro | 8 | Diethylamino ethyl |

| 187231-61-4 | 4-amino-7-fluoro | 7 | Diethylamino propyl |

| 187231-57-8 | 4-amino-7-fluoro | 7 | (Unspecified substituent) |

Key Observations:

- Fluorine Position: The target compound’s 8-fluoro substitution contrasts with 7-fluoro isomers (e.g., 187231-61-4).

- Side Chain Variations: Replacing the pyrrolidinyl ethyl group (187231-55-6) with diethylamino ethyl (187231-62-5) increases lipophilicity (logP) due to the absence of a cyclic amine, which could reduce aqueous solubility but enhance membrane permeability. The diethylamino propyl chain in 187231-61-4 introduces a longer linker, possibly affecting conformational flexibility .

Comparison with Non-Cinnoline Analogs ( and )

- BD 1008 (): N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide shares the pyrrolidinyl ethylamine side chain with the target compound but features a dichlorophenyl aromatic core instead of cinnoline. This suggests that while the amine side chain may contribute to receptor binding (e.g., σ receptors), the cinnoline scaffold offers distinct electronic properties and hydrogen-bonding capabilities .

- AKB-57 (): A fluorobenzyl-substituted indazole carboxamide. Though structurally distinct, its carboxamide group and fluorinated aromatic system highlight common strategies for optimizing target engagement and metabolic stability. The indazole core may confer different pharmacokinetic profiles compared to cinnoline .

Biological Activity

3-Cinnolinecarboxamide, 4-amino-8-fluoro-N-(2-(1-pyrrolidinyl)ethyl)-, also known by its CAS number 187231-62-5, is a compound that has garnered interest for its potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H18FN5O

- Molecular Weight : 293.34 g/mol

- CAS Number : 187231-62-5

The compound features a cinnoline backbone with an amino group and a fluorine substituent, which may contribute to its biological efficacy.

Antimicrobial Properties

Research has indicated that related compounds within the cinnoline family exhibit antimicrobial activity. A study on 4-amino-3-cinnolinecarboxamides showed significant antibacterial and antifungal properties against various pathogens, suggesting that structural modifications, such as those seen in the target compound, may enhance these effects .

Central Nervous System Effects

The central nervous system (CNS) activity of similar compounds has been documented. For instance, certain cinnoline derivatives have been evaluated for their neuroprotective effects and potential applications in treating neurological disorders. The specific effects of 3-Cinnolinecarboxamide on the CNS require further investigation, but initial studies suggest a promising profile .

Inhibition of ATM Kinase

Recent studies have focused on the role of 3-Cinnolinecarboxamide as an inhibitor of ataxia-telangiectasia mutated (ATM) kinase. ATM is involved in DNA damage response and repair mechanisms. Inhibiting this pathway can sensitize cancer cells to radiation therapy. The compound has shown potent inhibition of ATM activity in vitro, indicating its potential as an adjunct treatment in oncology .

Study on Antiviral Activity

A patent application described the synthesis of various cinnoline derivatives, including the target compound, highlighting their potential use as antiviral agents. The compounds demonstrated activity against specific viral strains, warranting further exploration into their mechanisms of action and therapeutic applications .

Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to identify how modifications to the cinnoline structure affect biological activity. The addition of a pyrrolidinyl group was found to enhance solubility and bioavailability while maintaining or improving efficacy against target enzymes and receptors .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | 4-amino-3-cinnolinecarboxamide | Significant antibacterial/fungal activity |

| CNS Effects | Various cinnoline derivatives | Neuroprotective potential |

| ATM Inhibition | 3-Cinnolinecarboxamide | Potent inhibition in cancer cell lines |

| Antiviral | Cinnoline derivatives | Activity against specific viral strains |

Q & A

Q. How can researchers design a robust pharmacokinetic study for this compound in preclinical models?

- Methodological Answer : Use LC-MS/MS to quantify plasma/tissue concentrations over time (T, C, AUC). Include both intravenous and oral dosing groups to assess bioavailability. Monitor metabolites via untargeted metabolomics. Validate findings in at least two animal models (e.g., rodents and non-rodents) to account for interspecies variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.